molecular formula C8H8N4O2 B1431488 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1639115-99-3

3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1431488
CAS No.: 1639115-99-3
M. Wt: 192.17 g/mol
InChI Key: GKMNUWYJEWYKIS-UHFFFAOYSA-N
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Description

3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with methyl groups at positions 3 and 8, and a nitro group at position 6. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Properties

IUPAC Name

3,8-dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-5-3-7(12(13)14)4-11-6(2)9-10-8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMNUWYJEWYKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

    Cyclization: The compound can form additional fused rings through cyclization reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used.

    Cyclization: Cyclization reactions often require acidic or basic conditions to proceed.

Major Products:

    Reduction of the nitro group: yields 3,8-dimethyl-6-amino-[1,2,4]triazolo[4,3-A]pyridine.

    Electrophilic substitution: can introduce various functional groups at the methyl positions.

    Cyclization reactions: can produce complex polycyclic structures.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is C8H8N4O2C_8H_8N_4O_2, with a molecular weight of approximately 192.18 g/mol. The structure features a triazole ring fused to a pyridine moiety, which contributes to its unique chemical behavior and biological activity .

Biological Applications

The compound has been evaluated for several pharmacological activities:

Antitumor Activity

Research indicates that derivatives of triazolo-pyridines exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines .

Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in treating chronic inflammatory diseases where modulation of inflammatory pathways is crucial .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

StudyFocusFindings
Antitumor ActivitySignificant inhibition of cancer cell growth in vitro.
Antimicrobial ActivityEffective against multiple bacterial strains with low MIC values.
Anti-inflammatory EffectsReduction in inflammatory markers in animal models.

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The nitro group plays a crucial role in its bioactivity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Uniqueness: 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of both methyl and nitro groups allows for diverse chemical modifications and potential therapeutic applications.

Biological Activity

3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound with the potential for diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.18 g/mol
  • CAS Number : 1639115-99-3

Antimicrobial Properties

Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial activity. For instance, certain triazole derivatives have been noted for their antifungal properties against various strains of fungi. A study on related compounds demonstrated that modifications in the triazole ring can enhance antifungal efficacy, suggesting a similar potential for this compound .

Enzyme Inhibition

Triazolo-pyridine derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's. The incorporation of a triazole moiety has been shown to augment inhibitory activity against these enzymes. For example, compounds with similar structures demonstrated IC₅₀ values in the low micromolar range against AChE and BuChE .

CompoundTarget EnzymeIC₅₀ (μM)
Compound AAChE0.23
Compound BBuChE0.13

Neuroprotective Effects

The neuroprotective properties of triazolo-pyridine derivatives have been explored in models of oxidative stress. Compounds similar to this compound have shown potential in protecting neuronal cells from hydrogen peroxide-induced toxicity . This suggests that the compound may serve as a lead structure for developing neuroprotective agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of triazolo-pyridine derivatives. Modifications to the triazole ring and substituents on the pyridine core significantly influence biological outcomes:

  • Position of Substituents : The position of nitro or methyl groups can affect enzyme binding affinity.
  • Ring Modifications : Alterations to the triazole or pyridine rings can enhance pharmacological profiles.

Case Study 1: Anticholinesterase Activity

In a study evaluating various triazolo-pyridine derivatives for AChE inhibition, it was found that specific substitutions at the 6-position of the triazole ring enhanced inhibitory potency compared to unsubstituted analogs. The most potent compounds showed IC₅₀ values below 50 μM .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of synthesized triazolo derivatives revealed that compounds with a 6-nitro substitution exhibited enhanced activity against Candida species compared to their non-nitro counterparts . This aligns with findings that nitro groups often increase biological activity through electron-withdrawing effects.

Q & A

Q. What are the common synthetic routes for preparing 3,8-dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization or functionalization of pre-formed triazolo[4,3-a]pyridine scaffolds. Key methods include:

  • Nitro-substitution strategies : Nitration at the 6-position can be achieved via electrophilic substitution under acidic conditions. For example, methylphosphonylated nitro derivatives are synthesized using CH₃CN under reflux (60–100°C) with yields monitored by ³¹P NMR spectroscopy .
  • Palladium-catalyzed chemoselective coupling : Hydrazides react with 2-chloropyridine derivatives in the presence of Pd catalysts, followed by microwave-assisted dehydration in acetic acid to form the triazole ring .
    Optimization tips : Adjust solvent polarity (e.g., acetonitrile vs. DMSO), temperature, and catalyst loading to improve regioselectivity and yield.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • ¹H/¹³C NMR : Signals for methyl groups (δ ~2.5 ppm for CH₃) and nitro substituents (downfield shifts due to electron withdrawal) are critical. Exchangeable –NH protons (if present) appear as broad singlets and vanish upon D₂O treatment .
  • X-ray crystallography : Resolves regiochemistry of nitro and methyl groups. For example, single-crystal analysis confirmed the spatial orientation of substituents in herbicidally active triazolo[4,3-a]pyridines .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for nitro-containing derivatives .

Q. What are the key considerations when designing in vitro bioassays to evaluate the herbicidal potential of triazolo[4,3-a]pyridine derivatives?

  • Dosage standardization : Test compounds at 37.5–150 g a.i. ha⁻¹ (active ingredient per hectare) to determine inhibition thresholds .
  • Weed species selection : Include monocotyledonous (e.g., Echinochloa crusgalli) and dicotyledonous (Amaranthus retroflexus) weeds to assess spectrum .
  • Control groups : Compare with commercial herbicides (e.g., Bismerthiazol) and validate safety for crops like rice and corn .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for triazolo[4,3-a]pyridine derivatives across different assays?

Contradictions may arise from:

  • Species-specific responses : A derivative showing herbicidal activity (EC₅₀ = 7.2 µg/mL against Xanthomonas oryzae) may lack anticonvulsant effects (20–40% inhibition in PTZ models) .
  • Structural nuances : Methyl and nitro groups enhance hydrophobicity, favoring herbicide uptake in plants but reducing blood-brain barrier penetration for neurological targets.
    Resolution : Conduct parallel assays under identical conditions (e.g., pH, solvent) and use structure-activity relationship (SAR) models to isolate substituent effects .

Q. What role do substituents like nitro and methyl groups play in the bioactivity of triazolo[4,3-a]pyridines, and how can SAR studies guide optimization?

  • Nitro group : Enhances herbicidal activity by increasing electron-withdrawing effects, stabilizing binding to plant acetolactate synthase (ALS) .
  • Methyl groups : Improve metabolic stability (e.g., 8-methyl derivatives resist cytochrome P450 oxidation).
    SAR strategies :
  • Use 3D-QSAR to map electrostatic/hydrophobic fields. For example, CoMFA models in herbicidal studies highlight bulky substituents at the 3-position for improved activity .
  • Replace nitro with bioisosteres (e.g., trifluoromethyl) to reduce toxicity while retaining potency .

Q. How can computational methods like 3D-QSAR be applied to improve the design of triazolo[4,3-a]pyridine-based herbicides?

  • Comparative Molecular Field Analysis (CoMFA) : Generates contour maps correlating steric/electrostatic fields with herbicidal activity. For instance, a study on 23 derivatives identified bulky 3-phenyl groups as favorable for ALS inhibition .
  • Docking simulations : Predict binding modes to ALS or bacterial enzyme targets (e.g., Xanthomonas spp.) using crystal structures (PDB: 3FMZ) .
    Implementation : Optimize logP (<3.5) and polar surface area (<80 Ų) to balance solubility and membrane permeability .

Q. What are the challenges in achieving regioselectivity during the synthesis of nitro-substituted triazolo[4,3-a]pyridines, and how can they be addressed?

  • Regiochemical ambiguity : Nitration at C6 vs. C8 positions can yield isomeric mixtures.
    Solutions :
  • Use directing groups (e.g., methyl at C8) to steer nitration to C6 .
  • Monitor reaction progress with ¹H NMR to detect intermediate formation (e.g., N-oxide intermediates for nitro positioning) .

Q. What strategies can be employed to enhance the solubility and bioavailability of triazolo[4,3-a]pyridine derivatives without compromising bioactivity?

  • Hydrophilic substituents : Introduce sulfonate or carboxylate groups at non-critical positions (e.g., 6-amino derivatives) .
  • Prodrug approaches : Mask nitro groups as phosphate esters for improved aqueous solubility .
  • Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance dissolution rates, as demonstrated for related pyrimidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 2
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3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine

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